molecular formula C21H22N2O4S B2839453 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034450-92-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2839453
CAS No.: 2034450-92-3
M. Wt: 398.48
InChI Key: DJGRZIFIJOARPR-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that features a combination of benzofuran, oxazole, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide typically involves multi-step organic synthesis. A general synthetic route might include:

    Formation of the Benzofuran Moiety: Starting from a suitable precursor like 2,3-dihydrobenzofuran, functionalization at the 5-position can be achieved through electrophilic aromatic substitution.

    Alkylation: The benzofuran derivative is then alkylated with a propan-2-yl halide under basic conditions to introduce the propan-2-yl group.

    Oxazole Synthesis: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-amino ketone and an aldehyde.

    Sulfonamide Formation: Finally, the sulfonamide linkage is formed by reacting the benzofuran-propan-2-yl intermediate with 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran or oxazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and oxazole rings can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(2,3-dihydrobenzofuran-5-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

    N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2-methylthiazol-4-yl)benzenesulfonamide: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is unique due to the specific combination of benzofuran, oxazole, and sulfonamide groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-14(11-16-3-8-21-18(12-16)9-10-26-21)23-28(24,25)19-6-4-17(5-7-19)20-13-27-15(2)22-20/h3-8,12-14,23H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGRZIFIJOARPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(C)CC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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